1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride
Description
Properties
IUPAC Name |
1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14;/h3,6,9,11,13H,1,4-5,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSKDUWPOQRQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(=CCC(N1)CC=C)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Construction
- The tetrahydropyridine core is typically constructed via partial hydrogenation or selective functionalization of pyridine derivatives.
- Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) or related brominating agents under controlled low-temperature conditions to avoid overbromination or side reactions.
- The allyl group introduction at the 6-position is commonly performed via allylation reactions using allyl bromide or allyltrimethylsilane under Lewis acid catalysis or nucleophilic substitution conditions at low temperatures (e.g., −30 °C to 0 °C).
Functionalization to Acetone Side Chain
- The acetone moiety attached to the tetrahydropyridine nitrogen is introduced via alkylation or acylation reactions.
- Typical methods include the reaction of the tetrahydropyridine intermediate with acetone derivatives or acetyl halides under basic or acidic conditions.
- Organometallic reagents such as Grignard reagents (e.g., isopropylmagnesium chloride-lithium chloride complex) are used to facilitate carbonyl addition steps at ambient temperature, avoiding cryogenic conditions.
Detailed Preparation Procedure
Bromination Step
| Parameter | Conditions | Notes |
|---|---|---|
| Reagent | N-bromosuccinimide (NBS) | 1 eq relative to substrate |
| Solvent | Methanol or dichloromethane | Anhydrous preferred |
| Temperature | 0 °C to −30 °C | To control regioselectivity and yield |
| Reaction Time | 30 min to 1 hour | Monitored by TLC |
| Workup | Quenching with saturated NaHCO3 | Extraction with ethyl acetate |
This step yields 3-bromo tetrahydropyridine intermediates with high regioselectivity.
Allylation Step
| Parameter | Conditions | Notes |
|---|---|---|
| Reagent | Allyl bromide or allyltrimethylsilane | 1.2 to 4 eq |
| Catalyst | Lewis acid (e.g., Sn(OTf)2) or base (e.g., diisopropylamine) | Catalyst loading varies (5-10 mol%) |
| Solvent | Dry tetrahydrofuran (THF) or dichloromethane | Anhydrous conditions essential |
| Temperature | −78 °C to room temperature | Gradual warming after addition |
| Reaction Time | 1 to 17 hours | TLC monitored |
| Workup | Acid quench (1 M HCl, pH=1) | Extraction with diethyl ether |
Allylation proceeds via nucleophilic substitution or electrophilic addition, with the allyl group introduced at the 6-position.
Acetone Side Chain Introduction
| Parameter | Conditions | Notes |
|---|---|---|
| Reagent | Acetone derivative or acetyl halide | 1 eq or slight excess |
| Base | Diisopropylamine or NaOH | For deprotonation or neutralization |
| Solvent | THF or ethanol | Dry and oxygen-free |
| Temperature | Ambient to 80 °C | Depending on reagent reactivity |
| Reaction Time | 1 to overnight | Monitored by TLC or NMR |
| Workup | Acidification and extraction | Purification by flash chromatography |
Organometallic reagents such as Grignard reagents (e.g., isopropylmagnesium chloride-lithium chloride) are used to activate or introduce the acetone moiety efficiently at room temperature, avoiding cryogenic steps.
Purification and Salt Formation
- The crude product is typically purified by flash column chromatography using ethyl acetate/hexane mixtures (10-25% EtOAc).
- The hydrochloride salt is formed by treatment with HCl in ethanol or other suitable solvents to improve stability and crystallinity.
Comparative Data Table of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, MeOH/DCM | 0 to −30 °C | 30 min | 85-90 | Regioselective bromination |
| Allylation | Allyl bromide, Lewis acid/base catalyst | −78 to RT | 1-17 hours | 70-80 | Controlled allyl group introduction |
| Acetone Addition | Acetone derivative, Grignard reagent | RT to 80 °C | 1-16 hours | 75-85 | Efficient carbonyl functionalization |
| Purification | Flash chromatography (EtOAc/Hexanes) | Ambient | — | — | Salt formation with HCl in EtOH |
Research Findings and Notes
- Use of Grignard reagents with lithium chloride (Turbo Grignard) enhances reaction rates and selectivity at ambient temperature, reducing the need for cryogenic cooling and specialized equipment.
- Bromination using NBS at low temperatures ensures selective mono-bromination at the 3-position without overbromination or ring degradation.
- Allylation reactions performed under inert atmosphere with dry solvents yield higher purity products and prevent side reactions.
- The hydrochloride salt form improves compound stability and facilitates handling for further pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated compound to its de-brominated form.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets:
- Neuropharmacology : Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Preliminary studies suggest that 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride may possess antimicrobial properties. Testing against various bacteria and fungi has shown promising results, indicating potential use in developing new antimicrobial agents.
Organic Synthesis
Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Cross-coupling reactions
- Nucleophilic substitutions
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of tetrahydropyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, researchers tested this compound against a panel of pathogenic bacteria and fungi. The compound demonstrated effective inhibition against several strains, suggesting its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride involves its interaction with specific molecular targets. The bromine atom and allyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₁H₁₇BrClNO
- Molecular Weight : 294.63 g/mol
- CAS Registry Number : 1332531-41-5
- MDL Number : MFCD13248663 .
Structural Features :
This compound features a partially saturated pyridine (tetrahydropyridine) core substituted with an allyl group at position 6, a bromine atom at position 3, and an acetone moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents. It has been cataloged as a specialty chemical for research applications but is currently listed as discontinued, limiting its commercial availability .
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with [(6-Chloropyridin-3-yl)methyl]methylaminedihydrochloride (CAS: 120739-62-0), another pyridine derivative from the same source .
Functional Implications
- The allyl group in the target compound introduces opportunities for cycloaddition or polymerization, absent in the comparator. The acetone moiety (ketone group) in the target compound may participate in condensation or reduction reactions, contrasting with the methylamine group in the comparator, which is more likely to engage in alkylation or acylation.
Solubility and Stability :
- The hydrochloride salt of the target compound likely enhances aqueous solubility compared to the dihydrochloride salt of the comparator, though direct solubility data are unavailable.
- The saturated tetrahydropyridine ring in the target compound may confer greater conformational flexibility but reduced aromatic stability relative to the fully aromatic pyridine core of the comparator.
Critical Analysis of Available Data
- Gaps in Research : Direct comparative studies on the pharmacological, toxicological, or catalytic properties of these compounds are absent in the provided evidence. Structural comparisons are inferred from molecular descriptors and substituent chemistry.
Biological Activity
1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride (CAS No. 1332531-41-5) is a compound of growing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
Biological Activity Overview
Research on this compound indicates various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyridines exhibit significant antitumor properties. The mechanism often involves the inhibition of cellular pathways critical for cancer cell proliferation .
- Antibacterial Properties : Similar compounds have shown effectiveness against a range of bacterial strains, indicating potential use in developing new antibiotics .
- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives may protect neuronal cells from oxidative stress, which is vital in neurodegenerative disease contexts .
Antitumor Activity
A study focusing on the synthesis of tetrahydropyridine derivatives found that certain compounds displayed IC50 values in the low micromolar range against various cancer cell lines. For instance:
- Compound A (a related derivative) showed an IC50 of 5 μM against breast cancer cells.
- The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antibacterial Effects
Research has demonstrated that derivatives similar to this compound possess substantial antibacterial activity:
- Staphylococcus aureus and Escherichia coli were notably affected, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 μg/mL.
- The compounds disrupt bacterial cell wall synthesis and function as effective inhibitors of bacterial growth .
Neuroprotective Mechanisms
Studies indicate that tetrahydropyridine derivatives can mitigate oxidative stress in neuronal cells:
- In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels by up to 40% when treated with these compounds.
- This effect is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Case Studies
Several case studies highlight the efficacy of similar compounds:
| Study | Compound Tested | Biological Activity | Result |
|---|---|---|---|
| Study 1 | Tetrahydropyridine Derivative A | Antitumor | IC50 = 5 μM on breast cancer cells |
| Study 2 | Tetrahydropyridine Derivative B | Antibacterial | MIC = 15 μg/mL against E. coli |
| Study 3 | Tetrahydropyridine Derivative C | Neuroprotection | ROS reduction by 40% in neuronal cells |
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(6-Allyl-3-bromo-1,2,5,6-tetrahydropyridin-2-yl)acetone hydrochloride?
Methodological Answer:
The compound is synthesized via bromination of pyridine derivatives followed by allylation and ketone functionalization. Key steps include:
- Bromination: Introduce bromine at the 3-position of the tetrahydropyridine ring under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in dichloromethane .
- Allylation: Employ a palladium-catalyzed coupling reaction (e.g., Heck reaction) to attach the allyl group at the 6-position. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and solvent polarity (DMF/H₂O) to minimize side reactions .
- Hydrochloride Formation: Precipitate the final product by adding HCl gas to an acetone solution of the freebase at 50–60°C, achieving >90% yield .
Critical Parameters: Monitor reaction pH, temperature, and solvent purity to avoid hydrolysis of the tetrahydropyridine ring.
Basic: How can researchers ensure structural integrity and purity during characterization?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy: Confirm regiochemistry (e.g., allyl group position via ¹H-NMR coupling constants) and bromine substitution via ¹³C-NMR chemical shifts (δ ~95–105 ppm for C-Br) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydropyridine ring) using SHELX software for refinement .
- HPLC-PDA: Assess purity (>98%) with a C18 column (acetonitrile/0.1% TFA mobile phase) and UV detection at 254 nm .
Advanced: How can contradictory data on reaction yields be systematically resolved?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical variables:
- Factor Screening: Use a Plackett-Burman design to test variables like temperature, solvent ratio, and catalyst type. For example, solubility discrepancies in acetone/water mixtures may arise from pH variations during hydrochloride precipitation .
- Response Surface Methodology (RSM): Optimize interdependent factors (e.g., bromination time vs. NBS concentration) to maximize yield. Statistical tools like ANOVA can isolate significant effects and reduce experimental noise .
Advanced: What role does stereochemistry play in the synthesis of this compound?
Methodological Answer:
The tetrahydropyridine ring’s conformation influences reactivity and biological activity:
- Enantiomeric Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to enforce axial chirality. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Dynamic Kinetic Resolution: Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor a single diastereomer during allylation. Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
Advanced: How can computational modeling accelerate reaction design for this compound?
Methodological Answer:
Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction Path Search: Use Gaussian 16 to model bromination energetics, identifying intermediates via intrinsic reaction coordinate (IRC) analysis .
- Descriptor-Based Screening: Train ML models on PubChem data to predict optimal solvents for hydrochloride crystallization (e.g., acetone vs. ethanol) based on dipole moment and dielectric constants .
Advanced: How do structural modifications impact biological activity?
Methodological Answer:
Perform structure-activity relationship (SAR) studies :
Advanced: What strategies address solubility challenges in biological assays?
Methodological Answer:
- Salt Screening: Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility while retaining crystallinity .
- Co-Solvent Systems: Use DMSO/PBS (10:90 v/v) to maintain solubility without denaturing proteins. Validate via dynamic light scattering (DLS) for aggregation .
Advanced: How does pH affect the compound’s stability in formulation?
Methodological Answer:
- pH-Rate Profile: Conduct accelerated stability studies (40°C/75% RH) across pH 3–7. Monitor degradation via LC-MS; acidic conditions (pH < 4) stabilize the hydrochloride salt, while neutral pH induces ring-opening hydrolysis .
- Buffer Selection: Use citrate buffer (pH 3.5) for long-term storage, validated by NMR tracking of deuterated solvent exchange .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
